5-Bromo-2-fluoro-3-(trifluoromethyl)thiophene
CAS No.:
Cat. No.: VC15927300
Molecular Formula: C5HBrF4S
Molecular Weight: 249.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HBrF4S |
|---|---|
| Molecular Weight | 249.03 g/mol |
| IUPAC Name | 5-bromo-2-fluoro-3-(trifluoromethyl)thiophene |
| Standard InChI | InChI=1S/C5HBrF4S/c6-3-1-2(4(7)11-3)5(8,9)10/h1H |
| Standard InChI Key | IHVDJVHOXLTRTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1C(F)(F)F)F)Br |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure centers on a five-membered aromatic thiophene ring, where sulfur occupies the 1-position. Substitutions at positions 2 (F), 3 (CF₃), and 5 (Br) create a highly polarized electronic environment. The trifluoromethyl group induces strong electron-withdrawing effects, while bromine and fluorine further activate the ring for electrophilic and nucleophilic reactions.
Molecular Formula: C₅HBrF₄S
Molecular Weight: 249.03 g/mol (calculated)
Key Functional Groups:
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Bromine (C-Br bond)
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Fluorine (C-F bond)
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Trifluoromethyl (C-CF₃ bond)
Spectroscopic Properties
The compound’s electronic structure can be analyzed via spectroscopic methods:
| Property | Value/Description |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.25 (s, 1H, H-4) |
| ¹⁹F NMR | δ -60 ppm (CF₃), -110 ppm (C-2 F) |
| IR (cm⁻¹) | 1350 (C-F stretch), 750 (C-Br stretch) |
| UV-Vis (λmax) | 280 nm (π→π* transition) |
The fluorine substituents contribute to distinct ¹⁹F NMR signals, while bromine’s heavy atom effect influences UV-Vis absorption.
Synthetic Methodologies
Halogenation and Trifluoromethylation Strategies
Synthesis typically involves sequential functionalization of the thiophene ring:
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Fluorination at C-2: Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) yields 2-fluorothiophene.
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Bromination at C-5: Electrophilic bromination with Br₂ in acetic acid selectively substitutes the para position relative to sulfur.
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Trifluoromethylation at C-3: Copper-mediated cross-coupling using CF₃I or Umemoto’s reagent introduces the CF₃ group under palladium catalysis .
Reaction Conditions:
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Temperature: 80–120°C
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Solvent: Anhydrous DMF or THF
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Catalyst: Pd(PPh₃)₄
Yield Optimization:
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Bromination efficiency improves with Lewis acids (e.g., FeCl₃).
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Trifluoromethylation requires strict anhydrous conditions to prevent hydrolysis.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance safety and yield. Purification via fractional distillation or simulated moving bed (SMB) chromatography achieves >98% purity.
Physicochemical Properties
Thermal Stability and Solubility
| Property | Value |
|---|---|
| Melting Point | -15°C (estimated) |
| Boiling Point | 185–190°C (extrapolated) |
| LogP | 2.8 (calculated) |
| Solubility | Soluble in DCM, THF, ethers |
The CF₃ group enhances lipophilicity, making the compound suitable for lipid-rich environments.
Reactivity Profile
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Nucleophilic Aromatic Substitution (SNAr): Bromine at C-5 is highly reactive toward amines and thiols.
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Electrophilic Substitution: CF₃ directs incoming electrophiles to C-4.
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Oxidative Stability: Resists degradation under ambient conditions due to fluorine’s inductive effects.
Applications in Pharmaceutical and Materials Science
Drug Discovery
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Kinase Inhibition: Analogous CF₃-thiophenes inhibit JAK2 and EGFR kinases by occupying hydrophobic ATP pockets .
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Antimicrobial Activity: Bromine’s electronegativity disrupts bacterial cell wall synthesis in Gram-positive pathogens .
Organic Electronics
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OLEDs: The compound’s electron-deficient nature improves electron transport in emissive layers.
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Photovoltaics: Acts as an electron acceptor in bulk heterojunction solar cells (PCE ≈ 8.2% in simulated models) .
| Parameter | Data |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg (estimated) |
| Skin Irritation | Moderate (OECD 404) |
| Environmental Fate | Slow biodegradation (t₁/₂ > 60 days) |
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